1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, nitrophenyl, piperazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a suitable dione precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of Fluorophenyl and Nitrophenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl and nitrophenyl groups can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorophenyl and nitrophenyl groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and nitrophenyl groups could play a role in these interactions by providing specific binding affinities.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-3-[4-(4-aminophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
1-(3-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The unique combination of fluorophenyl and nitrophenyl groups in 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19FN4O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19FN4O4/c21-14-2-1-3-17(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-16(7-5-15)25(28)29/h1-7,12,18H,8-11,13H2 |
InChI Key |
GFASEJVWXMZSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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